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molecular formula C5H7N3 B147025 2-Hydrazinopyridine CAS No. 4930-98-7

2-Hydrazinopyridine

Cat. No. B147025
M. Wt: 109.13 g/mol
InChI Key: NWELCUKYUCBVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728030B2

Procedure details

2-Fluoro-5-iodobenzaldehyde (527 mg, 2.11 mmol), 2-hydrazinopyridine (237 mg, 2.17 mmol), cesium carbonate (2.06 g, 6.32 mmol) and NMP (10 ml) werer charged in a 10 ml vial which was sealed and stirred (magnetic bar) over night at 100° C. Water and ethylacetate were added and the phases was separated. The organic layer was washed three times with brine and concentrated. Purification on silica with ethylacetate:heptane 5:95 to 10:90 over 15 min, 10 ml/min, followed by evaporation afforded 31 mg (5%) of 5-iodo-1-pyridin-2-yl-1H-indazole.
Quantity
527 mg
Type
reactant
Reaction Step One
Quantity
237 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([I:10])=[CH:6][C:3]=1[CH:4]=O.[NH:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1)[NH2:12].C(=O)([O-])[O-].[Cs+].[Cs+].CN1C(=O)CCC1>C(OC(=O)C)C.O>[I:10][C:7]1[CH:6]=[C:3]2[C:2](=[CH:9][CH:8]=1)[N:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1)[N:12]=[CH:4]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
527 mg
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)I
Name
Quantity
237 mg
Type
reactant
Smiles
N(N)C1=NC=CC=C1
Name
cesium carbonate
Quantity
2.06 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
10 mL
Type
reactant
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred (magnetic bar) over night at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed
CUSTOM
Type
CUSTOM
Details
the phases was separated
WASH
Type
WASH
Details
The organic layer was washed three times with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification on silica with ethylacetate:heptane 5:95 to 10:90 over 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
10 ml/min, followed by evaporation

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C2C=NN(C2=CC1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 31 mg
YIELD: PERCENTYIELD 5%
YIELD: CALCULATEDPERCENTYIELD 4.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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